molecular formula C7H2ClF3O B066368 2,3,6-Trifluorobenzoyl chloride CAS No. 189807-20-3

2,3,6-Trifluorobenzoyl chloride

Cat. No. B066368
M. Wt: 194.54 g/mol
InChI Key: DMUGJQMADYEWSQ-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzoyl chloride is a chemical compound used in various syntheses and chemical reactions. It is notable for its fluorinated aromatic structure which imparts unique physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2,3,6-Trifluorobenzoyl chloride involves several steps, including condensation reactions and fluorination processes. For instance, the synthesis of related fluorobenzoyl compounds can involve reactions with key intermediates under mild conditions, as seen in the preparation of fluoreno[2,3-d:6,7-d']diimidazole derivatives (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of fluorinated benzoyl compounds is characterized by fluorine atoms attached to the aromatic ring, which significantly influences the compound's properties. For example, the structure of a highly fluorinated organic imide was determined to have specific dihedral angles between the fluorophenyl groups and the core structure (Valkonen et al., 2011).

Chemical Reactions and Properties

2,3,6-Trifluorobenzoyl chloride and similar compounds are reactive and can participate in various chemical reactions. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride, a related compound, has been used for photoaffinity labeling due to its stability and reactivity (Chowdhry et al., 1976).

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions : It's used in palladium-mediated Suzuki−Miyaura cross-coupling reactions involving aryl chlorides or aryl triflates with arylboronic acids, showing high activity with electron-neutral and electron-rich aryl chlorides (Grasa et al., 2002).

  • Electrochemistry of Ionic Liquids : 2,3,6-Trifluorobenzoyl chloride is related to the study of the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, for identifying impurities like chloride (Xiao & Johnson, 2003).

  • Synthesis of Anti-inflammatory Drugs : It's applicable in the synthesis of anti-inflammatory drugs like Fenbufen and key intermediates in the synthesis of sartans, a class of drugs used to treat high blood pressure and heart failure (Grasa et al., 2002).

  • Photoaffinity Labeling : 2,3,6-Trifluorobenzoyl chloride derivatives are used for photoaffinity labeling in biological research, offering less rearrangement and more stability than other diazoacyl reagents (Chowdhry et al., 1976).

  • Formation of Phenanthrene Derivatives : It's involved in iridium-catalyzed annulative coupling processes that form phenanthrene derivatives, a type of polyaromatic hydrocarbon (Nagata et al., 2014).

  • Antibacterial/Antifungal Activities : Derivatives of 2,3,6-Trifluorobenzoyl chloride, such as galactopyranoside derivatives, are studied for their antibacterial and antifungal activities. These derivatives are potential candidates for microbial pathogens (Ahmmed et al., 2022).

Safety And Hazards

This chemical is considered hazardous. It is combustible and causes severe skin burns and eye damage . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, one should rinse the mouth and not induce vomiting . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2,3,6-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)5-3(9)1-2-4(10)6(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUGJQMADYEWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344095
Record name 2,3,6-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorobenzoyl chloride

CAS RN

189807-20-3
Record name 2,3,6-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P González-Naranjo, N Pérez-Macias, C Pérez… - European Journal of …, 2019 - Elsevier
Multitarget cannabinoids could be a promising therapeutic strategic to fight against Alzheimer's disease. In this sense, our group has developed a new family of indazolylketones with …
Number of citations: 17 www.sciencedirect.com

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